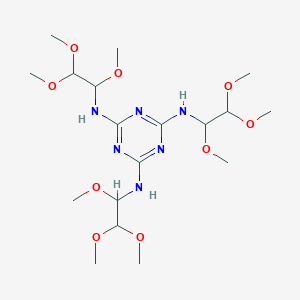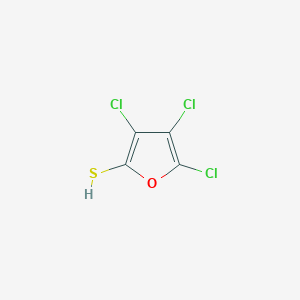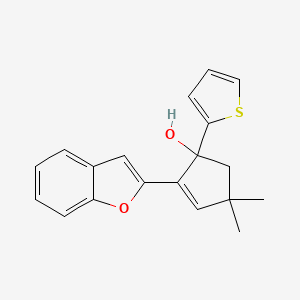
N~2~,N~4~,N~6~-Tris(1,2,2-trimethoxyethyl)-1,3,5-triazine-2,4,6-triamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~,N~4~,N~6~-Tris(1,2,2-trimethoxyethyl)-1,3,5-triazine-2,4,6-triamine is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds with a variety of applications in different fields, including agriculture, medicine, and materials science. This particular compound is characterized by the presence of three 1,2,2-trimethoxyethyl groups attached to a triazine core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~4~,N~6~-Tris(1,2,2-trimethoxyethyl)-1,3,5-triazine-2,4,6-triamine typically involves the reaction of cyanuric chloride with 1,2,2-trimethoxyethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
N~2~,N~4~,N~6~-Tris(1,2,2-trimethoxyethyl)-1,3,5-triazine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions could yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: The triazine core can undergo substitution reactions, where one or more of the 1,2,2-trimethoxyethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH would be optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted triazines.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound might be investigated for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: Research could explore its use as a pharmaceutical intermediate or active ingredient.
Industry: The compound may find applications in materials science, such as in the development of polymers or coatings.
Mecanismo De Acción
The mechanism of action of N2,N~4~,N~6~-Tris(1,2,2-trimethoxyethyl)-1,3,5-triazine-2,4,6-triamine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be elucidated through detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N2,N~4~,N~6~-Tris(1,2,2-trimethoxyethyl)-1,3,5-triazine-2,4,6-triamine include other triazine derivatives with different substituents. Examples include:
- N~2~,N~4~,N~6~-Tris(alkyl)-1,3,5-triazine-2,4,6-triamine
- N~2~,N~4~,N~6~-Tris(aryl)-1,3,5-triazine-2,4,6-triamine
Uniqueness
The uniqueness of N2,N~4~,N~6~-Tris(1,2,2-trimethoxyethyl)-1,3,5-triazine-2,4,6-triamine lies in its specific substituents, which can impart distinct chemical and physical properties
Propiedades
Número CAS |
189192-68-5 |
|---|---|
Fórmula molecular |
C18H36N6O9 |
Peso molecular |
480.5 g/mol |
Nombre IUPAC |
2-N,4-N,6-N-tris(1,2,2-trimethoxyethyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C18H36N6O9/c1-25-10(13(28-4)29-5)19-16-22-17(20-11(26-2)14(30-6)31-7)24-18(23-16)21-12(27-3)15(32-8)33-9/h10-15H,1-9H3,(H3,19,20,21,22,23,24) |
Clave InChI |
RHUIJWZBGLWFJO-UHFFFAOYSA-N |
SMILES canónico |
COC(C(OC)OC)NC1=NC(=NC(=N1)NC(C(OC)OC)OC)NC(C(OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-asparagine](/img/structure/B14254699.png)
![Diselenide, bis[2-[(1S)-1-(methylthio)ethyl]phenyl]](/img/structure/B14254706.png)
![N,N-Dimethyl-2-{(E)-[(2,3,6-trichlorophenyl)methylidene]amino}ethan-1-amine](/img/structure/B14254710.png)

![[4-(4-Bromophenoxy)phenyl]phosphonic dichloride](/img/structure/B14254723.png)
![(1S,4S)-2-(5-bromopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B14254724.png)
![4-[1,1-Bis(1,3-benzothiazol-2-ylsulfanyl)prop-1-en-2-yl]morpholine](/img/structure/B14254727.png)
![Thiourea, N-(5-chloro-2-pyridinyl)-N'-[(1R)-1-(1-naphthalenyl)ethyl]-](/img/structure/B14254740.png)

![Benzene, [3-(2-propenyl)-1-octynyl]-](/img/structure/B14254753.png)
![Acetic acid;2-[2-(3-iodoprop-2-ynoxy)ethoxy]ethanol](/img/structure/B14254756.png)

![7,8-dichloro-5H-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B14254768.png)
